

Synthesis of N,N-Diphenylacetamide from diphenylamine and acetic anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Diphenylacetamide*

Cat. No.: *B359580*

[Get Quote](#)

Synthesis of N,N-Diphenylacetamide: A Detailed Guide

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of **N,N-diphenylacetamide** through the N-acetylation of diphenylamine using acetic anhydride. **N,N-diphenylacetamide** is a valuable intermediate in organic synthesis and drug discovery. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product. Additionally, a summary of key quantitative data is presented, along with a visual representation of the experimental workflow.

Introduction

N-acetylation is a fundamental transformation in organic chemistry, employed for the protection of amino groups and the synthesis of a wide array of amide-containing compounds. The reaction between a primary or secondary amine and an acetylating agent, such as acetic anhydride, provides a straightforward and efficient route to the corresponding acetamide. In this application note, we detail the synthesis of **N,N-diphenylacetamide**, a tertiary amide, from the

secondary amine diphenylamine and acetic anhydride. The procedure is robust and can be adapted for various research and development applications.

Reaction Scheme

The overall reaction for the synthesis of **N,N-diphenylacetamide** is as follows:

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product.

Compound	Molar Mass (g/mol)	Melting Point (°C)	Assay
Diphenylamine	169.22	53-54	≥99%
Acetic Anhydride	102.09	-73	≥99%
N,N-Diphenylacetamide	211.26	100-103[1]	≥98.0%[1]

Experimental Protocol

This protocol is based on established procedures for N-acetylation of aromatic amines.[2][3][4]

Materials and Reagents:

- Diphenylamine
- Acetic Anhydride
- Toluene (or Dichloromethane)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Ethanol

- Deionized Water
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diphenylamine (1 equivalent) in toluene (a suitable volume to ensure dissolution, e.g., 10 mL per gram of diphenylamine).
- **Addition of Acetic Anhydride:** While stirring, add an excess of acetic anhydride (typically 1.5 to 2 equivalents) to the flask.
- **Reaction:** Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Neutralization:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. Subsequently, add a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acetic acid byproduct. Continue the addition until the effervescence of CO₂ ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. If toluene was used as the solvent, the organic layer will be the upper layer. If dichloromethane was used, the organic layer will be the lower layer. Separate the organic layer from the aqueous layer. Wash the organic

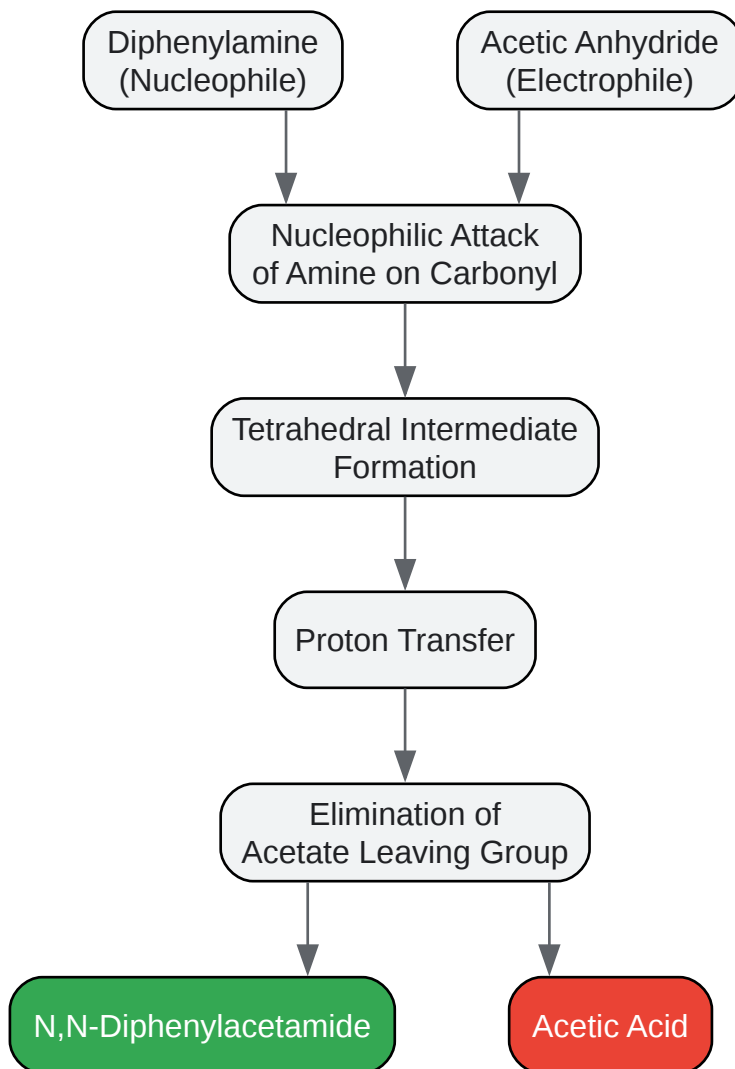
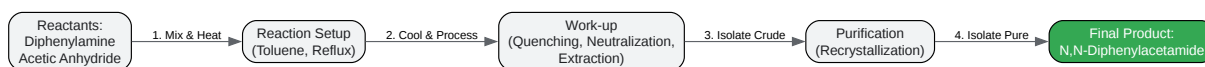
layer twice with the saturated sodium bicarbonate solution, followed by one wash with brine (saturated NaCl solution).

- **Drying and Solvent Removal:** Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the solvent using a rotary evaporator to yield the crude **N,N-diphenylacetamide**.
- **Purification:** The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is ethanol/water or toluene/hexane.[3] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
- **Drying:** Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis of **N,N-diphenylacetamide**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synthesis of N,N-Diphenylacetamide from diphenylamine and acetic anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b359580#synthesis-of-n-n-diphenylacetamide-from-diphenylamine-and-acetic-anhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com